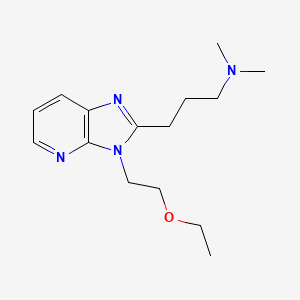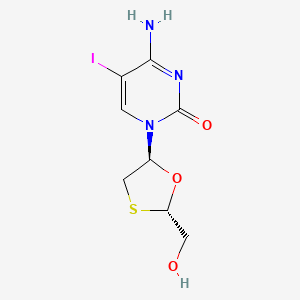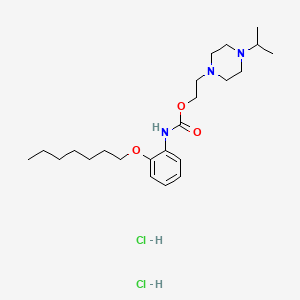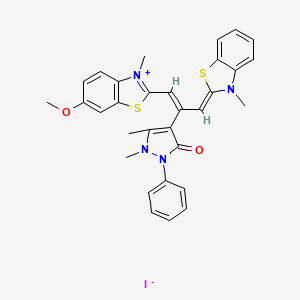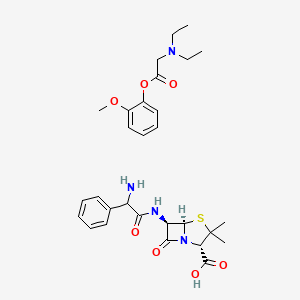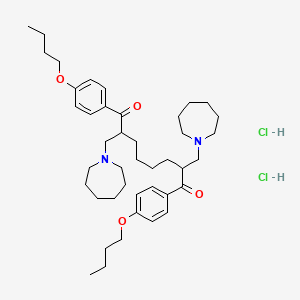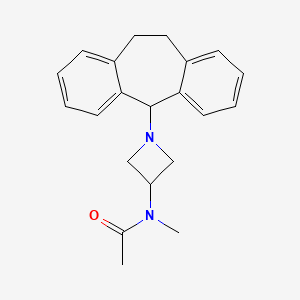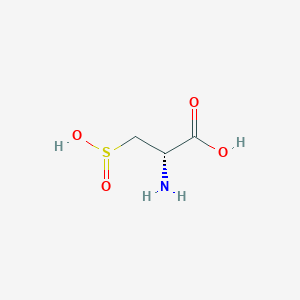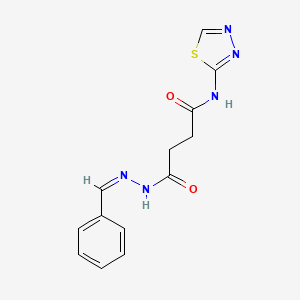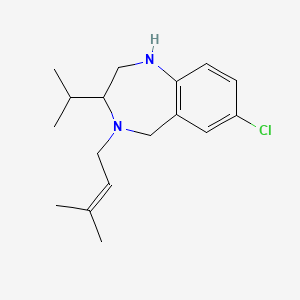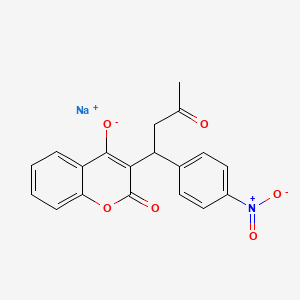
Acenocoumarol sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acenocoumarol sodium is a coumarin derivative used as an anticoagulant. It is primarily employed in the prevention and treatment of thromboembolic diseases, such as deep vein thrombosis, pulmonary embolism, and myocardial infarction . This compound functions as a vitamin K antagonist, inhibiting the synthesis of vitamin K-dependent clotting factors .
准备方法
Synthetic Routes and Reaction Conditions
Acenocoumarol sodium is synthesized through a series of chemical reactions involving coumarin derivatives. The synthesis typically begins with the preparation of 4-hydroxycoumarin, which is then subjected to various chemical modifications to introduce the desired functional groups . The key steps in the synthesis include:
Aldol Condensation: This reaction involves the condensation of 4-hydroxycoumarin with an aldehyde to form a β-hydroxy ketone intermediate.
Reduction: The β-hydroxy ketone intermediate is reduced to form the corresponding alcohol.
Nitration: The alcohol is then nitrated to introduce a nitro group, resulting in the formation of acenocoumarol.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions
Acenocoumarol sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can lead to the formation of hydroxy derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the nitro group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include hydroxy derivatives, quinones, and various substituted acenocoumarol derivatives .
科学研究应用
Acenocoumarol sodium has a wide range of scientific research applications, including:
作用机制
Acenocoumarol sodium exerts its anticoagulant effects by inhibiting vitamin K reductase, an enzyme responsible for the reduction of vitamin K. This inhibition leads to a decrease in the synthesis of vitamin K-dependent clotting factors (II, VII, IX, and X), resulting in reduced thrombin generation and decreased clot formation . The molecular targets and pathways involved include the vitamin K cycle and the carboxylation of glutamate residues on clotting factors .
相似化合物的比较
Similar Compounds
Warfarin: Another coumarin derivative with similar anticoagulant properties.
Phenprocoumon: A vitamin K antagonist used in Europe for anticoagulation.
Dicoumarol: An older anticoagulant with a similar mechanism of action.
Uniqueness of Acenocoumarol Sodium
This compound is unique in its pharmacokinetic properties, including a shorter half-life compared to warfarin, which allows for more precise control of anticoagulation . Additionally, this compound has been shown to have fewer drug interactions and a more predictable dose-response relationship .
属性
CAS 编号 |
72756-65-1 |
|---|---|
分子式 |
C19H14NNaO6 |
分子量 |
375.3 g/mol |
IUPAC 名称 |
sodium;3-[1-(4-nitrophenyl)-3-oxobutyl]-2-oxochromen-4-olate |
InChI |
InChI=1S/C19H15NO6.Na/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23;/h2-9,15,22H,10H2,1H3;/q;+1/p-1 |
InChI 键 |
MPRDFQJZNXOBJT-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2S,3S,7S,8S,13R)-3,5,6,6,7-pentachloro-12-oxahexacyclo[6.5.0.02,10.03,7.05,9.011,13]tridecan-4-one](/img/structure/B12752000.png)
